molecular formula C9H15ClN2 B6161284 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride CAS No. 2613299-18-4

5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride

Cat. No.: B6161284
CAS No.: 2613299-18-4
M. Wt: 186.7
InChI Key:
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Description

5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of aniline, featuring an aminoethyl group and a methyl group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylaniline.

    Alkylation: The 2-methylaniline undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group.

    Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Resolution: Using chiral chromatography or enzymatic resolution to separate the enantiomers.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogens or nitro groups on the aromatic ring.

Scientific Research Applications

5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylaniline: Lacks the aminoethyl group, making it less versatile in certain applications.

    5-Amino-2-methylaniline: Similar structure but without the chiral center, leading to different biological activity.

    N-Ethyl-2-methylaniline: Contains an ethyl group instead of an aminoethyl group, affecting its reactivity and applications.

Uniqueness

5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride is unique due to its chiral center and the presence of both amino and methyl groups on the aromatic ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride involves the reaction of 2-methylaniline with 1-chloro-2-propanol to form 5-(2-hydroxypropyl)-2-methylaniline. This intermediate is then reacted with hydrochloric acid and sodium cyanoborohydride to yield the final product.", "Starting Materials": [ "2-methylaniline", "1-chloro-2-propanol", "hydrochloric acid", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: 2-methylaniline is reacted with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide to form 5-(2-hydroxypropyl)-2-methylaniline.", "Step 2: 5-(2-hydroxypropyl)-2-methylaniline is then reacted with hydrochloric acid to form the hydrochloride salt of the intermediate.", "Step 3: Finally, the hydrochloride salt of the intermediate is reduced with sodium cyanoborohydride to yield 5-[(1R)-1-aminoethyl]-2-methylaniline hydrochloride." ] }

CAS No.

2613299-18-4

Molecular Formula

C9H15ClN2

Molecular Weight

186.7

Purity

95

Origin of Product

United States

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